![molecular formula C11H8BrF2NO2 B1409687 Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate CAS No. 1805018-89-6](/img/structure/B1409687.png)
Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate
Overview
Description
Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate, also known as EBCF, is a versatile synthetic organic compound used in a wide variety of scientific research applications. It has been studied extensively in the laboratory and has been found to possess a range of biochemical and physiological effects.
Scientific Research Applications
Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has been used in a variety of scientific research applications, including enzyme inhibition studies, protein folding studies, and studies of protein-protein interactions. It has also been used as a model compound in the study of molecular recognition and as a tool for the study of the mechanism of action of drugs. Additionally, it has been used in the study of the mechanism of action of drugs on the human body.
Mechanism of Action
Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate is known to act as an inhibitor of several enzymes, such as acetylcholinesterase, tyrosinase, and phospholipase A2. It has also been found to interfere with the folding of proteins, as well as to inhibit the binding of certain drugs to their target proteins. Additionally, it has been found to interfere with the binding of certain drugs to their target receptors.
Biochemical and Physiological Effects
Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, such as acetylcholinesterase, tyrosinase, and phospholipase A2. Additionally, it has been found to interfere with the folding of proteins and the binding of certain drugs to their target proteins. It has also been found to interfere with the binding of certain drugs to their target receptors.
Advantages and Limitations for Lab Experiments
The use of Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate in lab experiments has a number of advantages. It is a relatively inexpensive and easy to obtain compound, and it is also relatively stable and non-toxic. Additionally, it has a wide range of biochemical and physiological effects, making it useful for a variety of research applications. However, it is important to note that Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate is a relatively new compound, and its long-term effects are still not well understood.
Future Directions
The potential future directions for research on Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research could be conducted into its potential use as a tool for drug delivery and its potential use in medical imaging. Finally, further research could be conducted into its potential use as a tool for the study of molecular recognition and its potential use in the study of the mechanism of action of drugs on the human body.
properties
IUPAC Name |
ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)9-7(10(13)14)3-6(5-15)4-8(9)12/h3-4,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASDAAWRNRVJPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Br)C#N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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